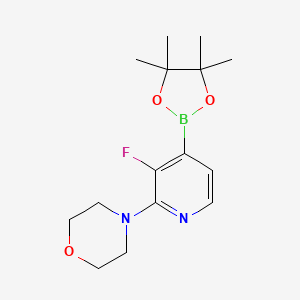

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Description

3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS: 957198-29-7, molecular formula: C₁₅H₂₂BFN₂O₃) is a boronic ester derivative featuring a pyridine core substituted with a fluorine atom at position 3, a morpholino group at position 2, and a pinacol-protected boronic acid at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl scaffolds . Its structural complexity and functional groups make it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials.

The morpholino group enhances solubility in polar organic solvents, while the fluorine atom introduces electronic effects that modulate reactivity in coupling reactions .

Propriétés

IUPAC Name |

4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTVABCMQIBLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585978 | |

| Record name | 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957198-29-7 | |

| Record name | 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957198-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. The boronic ester moiety undergoes transmetallation with palladium complexes, enabling bond formation between the pyridine ring and diverse electrophilic partners.

Reaction Conditions and Examples

Key Observations:

- Catalyst Systems : Tetrakis(triphenylphosphine)palladium(0) and PdCl₂(dppf) are effective.

- Solvents : Mixed polar aprotic/aqueous systems (e.g., 1,2-dimethoxyethane/water) enhance reactivity.

- Electronic Effects : The electron-withdrawing fluorine atom at position 3 activates the boronic ester toward coupling.

Stability and Handling

- Storage : Stable under inert gas at –20°C; sensitive to moisture and prolonged exposure to air .

- Hazards : Causes skin/eye irritation (H315/H319) .

Industrial and Academic Use Cases

- Scale-Up : Reactions are scalable to gram quantities with yields >80% under optimized Pd catalysis .

- Diversity-Oriented Synthesis : Enables rapid assembly of polycyclic architectures for high-throughput screening .

Challenges and Limitations

Applications De Recherche Scientifique

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, while the fluorinated pyridine ring can enhance the compound’s stability and bioavailability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester and analogous compounds:

Structural and Electronic Effects

- Morpholino Substitution: The morpholino group in the target compound enhances solubility in chloroform and ketones compared to non-morpholino analogs (e.g., 3-fluoropyridine-4-boronic acid pinacol ester) .

- Fluorine vs. Chlorine : The fluorine atom (strong electron-withdrawing effect) in the target compound increases the electrophilicity of the boronic ester, improving reactivity in Suzuki couplings compared to the chloro analog . However, chlorine’s larger size may introduce steric hindrance in certain substrates.

- Regioisomerism : The 6-(4-morpholinyl)pyridine-3-boronic acid pinacol ester (boronic ester at C3 vs. C4) exhibits distinct reactivity patterns due to altered electronic environments, making it preferable for coupling with electron-deficient aryl halides .

Reactivity in Cross-Coupling Reactions

- Target Compound: Demonstrates high efficiency in couplings with aryl triflates and chlorides due to the synergistic effects of fluorine and morpholino groups. Reported yields exceed 75% in model reactions .

- Chloro Analog : Slightly lower reactivity attributed to chlorine’s weaker electron-withdrawing effect, but broader substrate compatibility in sterically demanding systems .

- Phenyl-Based Analogs: (4-Fluoro-3-morpholinophenyl)boronic acid shows reduced reactivity in heteroaryl couplings due to the phenyl ring’s lower electronic communication with the boronic ester .

Activité Biologique

3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS Number: 957198-29-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a morpholine moiety, contributing to its reactivity and interaction with biological targets.

Research indicates that boronic acids, including this compound, can act as reversible inhibitors of proteasomes and various enzymes, particularly those involved in cellular signaling pathways. The presence of the boronate group allows for covalent interactions with diols in biological systems, which can modulate enzyme activity and influence cellular processes.

Antibacterial Activity

A study highlighted the antibacterial properties of boronic acid derivatives, showing that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Similar Boronic Acid Derivative | 50 | E. coli |

| Similar Boronic Acid Derivative | 75 | S. agalactiae |

Cytotoxicity and Cell Death Mechanisms

Recent investigations into the cytotoxic effects of boronic acid derivatives have revealed their potential to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The mechanism involves inhibition of glutathione peroxidase 4 (GPX4), leading to accumulation of lipid peroxides and subsequent cell death .

Case Studies

-

Study on Antibacterial Efficacy :

A series of experiments were conducted to evaluate the antibacterial efficacy of various boronic acid derivatives, including the target compound. The results indicated that certain derivatives displayed a significant zone of inhibition against Pseudomonas aeruginosa and E. coli, suggesting potential therapeutic applications in treating bacterial infections. -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxicity of this compound in cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation at low concentrations, supporting its potential role as an anticancer agent .

Q & A

Q. Core Analytical Methods :

- NMR : Peaks for the morpholino group (δ 3.6–3.8 ppm, multiplet) and pinacol ester (δ 1.3 ppm, singlet) .

- NMR : Single peak near δ -110 ppm confirms fluorination at the 3-position .

- HRMS : Molecular ion peak ([M+H]) at m/z 323.18 (calculated for C₁₅H₂₂BFN₂O₃) .

- HPLC Purity : Use reverse-phase C18 columns with acetonitrile/water gradients; impurities often arise from incomplete boronylation or residual morpholine .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized with this boronate ester?

Q. Methodological Considerations :

- Catalyst System : Pd(PPh₃)₄ (1–2 mol%) in THF/H₂O (3:1) at 60°C achieves >80% yield. Low Pd loading minimizes side reactions .

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility and reduced boronic acid protodeboronation .

- Electrophile Compatibility : Aryl bromides react efficiently; chlorides require higher temperatures (100°C) and additives like TBAB .

Troubleshooting : Low conversion may indicate moisture sensitivity—ensure anhydrous conditions or use molecular sieves .

Basic: What storage conditions are recommended to prevent decomposition?

Store at -20°C under inert gas (Ar/N₂) in sealed, amber vials. The boronate ester is sensitive to hydrolysis; avoid exposure to humidity. Shelf life exceeds 12 months under these conditions .

Advanced: How does the morpholino substituent influence reactivity and stability?

- Electronic Effects : The morpholino group donates electron density via resonance, activating the pyridine ring for electrophilic substitution but deactivating it for nucleophilic attacks .

- Thermal Stability : Decomposition occurs above 150°C (DSC data). Avoid prolonged heating in polar aprotic solvents (e.g., DMF) to prevent ring-opening side reactions .

Advanced: How to address contradictory reports on catalytic systems for boronylation?

Contradiction : Some studies use Pd(OAc)₂ with SPhos ligand , while others favor Pd(dppf)Cl₂ .

Resolution : Pd(dppf)Cl₂ is superior for sterically hindered substrates due to its bulky ligand, but Pd(OAc)₂/SPhos is cost-effective for simple aryl systems. Validate catalyst choice via small-scale screening .

Basic: What solvents and conditions are optimal for recrystallization?

Recrystallize from hexane/ethyl acetate (3:1) at -20°C. The compound has moderate solubility in EtOAc (25 mg/mL at 25°C) but precipitates cleanly in nonpolar mixtures .

Advanced: How to mitigate protodeboronation during cross-coupling?

- Additives : Include 1 eq. of 2,6-lutidine to scavenge trace acids .

- Solvent System : Use degassed THF/H₂O with 10% MeOH to stabilize the boronate intermediate .

- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal degradation .

Advanced: What strategies improve regioselectivity in functionalization?

- Directed Ortho-Metalation : Use the morpholino group as a directing group for lithiation at the 6-position, enabling sequential functionalization .

- Protection/Deprotection : Temporarily protect the boronate ester as a trifluoroborate salt during fluorination steps to prevent side reactions .

Advanced: How to analyze and resolve impurities in final products?

Q. Common Impurities :

- Residual Morpholine : Detect via NMR (δ 2.4 ppm) and remove by aqueous HCl wash .

- Deboronated Byproduct : Identified by HRMS (m/z 245.10) and minimized by reducing reaction time or using excess B₂Pin₂ .

Purification : Use flash chromatography (SiO₂, 5% MeOH in DCM) or preparative HPLC with a C18 column .

Advanced: How does this compound perform in aqueous vs. anhydrous reaction media?

- Aqueous Media : Suitable for Suzuki couplings but risks hydrolysis over >12 hours. Use 10% H₂O in THF for balance .

- Anhydrous Media : Essential for Stille or Negishi couplings. Pre-dry solvents over MgSO₄ and employ Schlenk techniques .

Basic: What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.